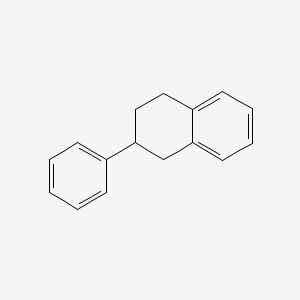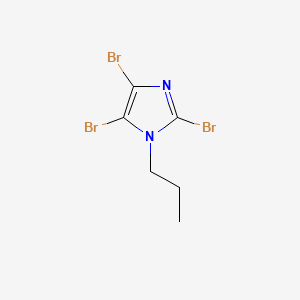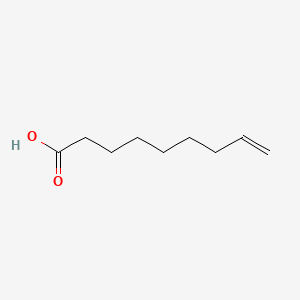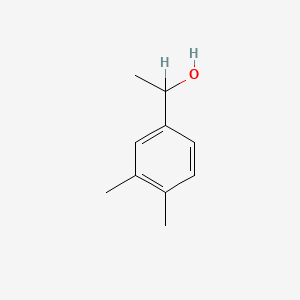
2,3,4,7-Tétrachlorodibenzofurane
Vue d'ensemble
Description
2,3,4,7-Tetrachlorodibenzofuran is a polychlorinated dibenzofuran, a class of compounds known for their environmental persistence and potential toxicity. This compound is part of the chlorinated benzofuran family, which includes various congeners with different numbers and positions of chlorine atoms. 2,3,4,7-Tetrachlorodibenzofuran is not commercially produced but is often found as an unwanted by-product in the manufacturing of chlorinated compounds and during combustion processes .
Applications De Recherche Scientifique
2,3,4,7-Tetrachlorodibenzofuran has been extensively studied due to its environmental impact and potential health effects. Research applications include:
Environmental Chemistry: Studying its formation, degradation, and persistence in the environment.
Analytical Chemistry: Developing methods for detecting and quantifying this compound in various environmental samples.
Mécanisme D'action
Biochemical Pathways
The activated AhR mediates the biochemical effects of 2,3,4,7-Tetrachlorodibenzofuran, leading to changes in the cell-cycle regulation . The compound’s interaction with the AhR also influences the expression of several hundred genes .
Pharmacokinetics
The pharmacokinetics of 2,3,4,7-Tetrachlorodibenzofuran play a crucial role in determining its in vivo potency . The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties impact its bioavailability. The half-life of 2,3,4,7-Tetrachlorodibenzofuran is approximately 60 days in the soil and atmosphere , indicating its persistence in the environment.
Result of Action
The molecular and cellular effects of 2,3,4,7-Tetrachlorodibenzofuran’s action are primarily mediated through its interaction with the AhR . This interaction leads to changes in gene expression, impacting various biological processes such as cell-cycle regulation .
Analyse Biochimique
Biochemical Properties
2,3,4,7-Tetrachlorodibenzofuran plays a significant role in biochemical reactions, primarily through its interactions with enzymes and proteins involved in detoxification processes. One of the key enzymes it interacts with is cytochrome P450, which is responsible for the oxidative metabolism of many xenobiotics. The interaction between 2,3,4,7-Tetrachlorodibenzofuran and cytochrome P450 leads to the formation of reactive intermediates that can bind to cellular macromolecules, causing oxidative stress and cellular damage . Additionally, 2,3,4,7-Tetrachlorodibenzofuran can interact with the aryl hydrocarbon receptor, a ligand-activated transcription factor that regulates the expression of genes involved in xenobiotic metabolism.
Cellular Effects
2,3,4,7-Tetrachlorodibenzofuran exerts various effects on different cell types and cellular processes. It can influence cell signaling pathways, particularly those mediated by the aryl hydrocarbon receptor. Activation of this receptor by 2,3,4,7-Tetrachlorodibenzofuran leads to changes in gene expression, including the upregulation of detoxification enzymes such as cytochrome P450 . This compound can also affect cellular metabolism by inducing oxidative stress, which can disrupt mitochondrial function and energy production. Furthermore, 2,3,4,7-Tetrachlorodibenzofuran has been shown to impact cell proliferation and apoptosis, potentially contributing to its toxic effects.
Molecular Mechanism
The molecular mechanism of action of 2,3,4,7-Tetrachlorodibenzofuran involves its binding interactions with specific biomolecules. Upon entering the cell, it binds to the aryl hydrocarbon receptor, leading to its activation and subsequent translocation to the nucleus. In the nucleus, the receptor-ligand complex binds to specific DNA sequences, promoting the transcription of genes involved in xenobiotic metabolism . Additionally, the reactive intermediates formed during the metabolism of 2,3,4,7-Tetrachlorodibenzofuran by cytochrome P450 can covalently bind to cellular macromolecules, causing oxidative damage and disrupting cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,3,4,7-Tetrachlorodibenzofuran can change over time due to its stability and potential for degradation. Studies have shown that this compound can persist in biological systems, leading to long-term effects on cellular function. For example, prolonged exposure to 2,3,4,7-Tetrachlorodibenzofuran can result in sustained activation of the aryl hydrocarbon receptor and continuous upregulation of detoxification enzymes . Additionally, the degradation of 2,3,4,7-Tetrachlorodibenzofuran can produce metabolites that may have their own toxic effects, further complicating its impact on cellular processes.
Dosage Effects in Animal Models
The effects of 2,3,4,7-Tetrachlorodibenzofuran in animal models vary with different dosages. At low doses, it may induce mild oxidative stress and upregulation of detoxification enzymes without causing significant toxicity. At higher doses, 2,3,4,7-Tetrachlorodibenzofuran can cause severe oxidative damage, disrupt cellular metabolism, and induce apoptosis . Threshold effects have been observed, where a certain dose is required to elicit a measurable biological response. Toxic or adverse effects, such as liver damage and immunotoxicity, have been reported at high doses in animal studies.
Metabolic Pathways
2,3,4,7-Tetrachlorodibenzofuran is involved in several metabolic pathways, primarily those related to its detoxification. The compound is metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can be further processed by phase II detoxification enzymes, such as glutathione S-transferases . These enzymes conjugate the reactive intermediates with glutathione, facilitating their excretion from the cell. The metabolic flux of 2,3,4,7-Tetrachlorodibenzofuran can affect the levels of various metabolites, potentially disrupting cellular homeostasis.
Transport and Distribution
Within cells and tissues, 2,3,4,7-Tetrachlorodibenzofuran is transported and distributed through interactions with specific transporters and binding proteins. Due to its lipophilicity, it can accumulate in lipid-rich tissues, such as adipose tissue and the liver . Transporters, such as ATP-binding cassette transporters, may facilitate the efflux of 2,3,4,7-Tetrachlorodibenzofuran and its metabolites from cells, influencing its localization and accumulation. The distribution of this compound within the body can impact its overall toxicity and persistence.
Subcellular Localization
The subcellular localization of 2,3,4,7-Tetrachlorodibenzofuran can influence its activity and function. This compound can localize to the endoplasmic reticulum, where cytochrome P450 enzymes are abundant, facilitating its metabolism . Additionally, it may accumulate in mitochondria, leading to oxidative stress and disruption of mitochondrial function. Post-translational modifications, such as phosphorylation, can also affect the targeting and activity of proteins involved in the metabolism and detoxification of 2,3,4,7-Tetrachlorodibenzofuran.
Méthodes De Préparation
2,3,4,7-Tetrachlorodibenzofuran is typically formed as a by-product in industrial processes that involve chlorine. These processes include the production of chlorinated pesticides, where intermolecular condensation of ortho-chlorophenols occurs, and thermal waste treatment processes, where combustion and pyrolysis of organochlorine compounds take place . The reaction conditions that favor the formation of this compound include alkaline mediums, temperatures above 150°C, and exposure to UV light or radical-forming substances .
Analyse Des Réactions Chimiques
2,3,4,7-Tetrachlorodibenzofuran undergoes various chemical reactions, including:
Reduction: The compound can be reduced under specific conditions, although detailed pathways are less commonly studied.
Substitution: Nucleophilic aromatic substitution reactions are common, especially in the presence of strong nucleophiles like hydroxide ions.
Common reagents used in these reactions include hydrogen peroxide and hydroxide ions. The major products formed depend on the specific reaction conditions but often involve the cleavage of C-O or C-Cl bonds .
Comparaison Avec Des Composés Similaires
2,3,4,7-Tetrachlorodibenzofuran is part of the polychlorinated dibenzofurans family, which includes compounds like 2,3,7,8-tetrachlorodibenzofuran and other congeners with different chlorine substitutions . Compared to its analogs, 2,3,4,7-Tetrachlorodibenzofuran has unique toxicological properties due to its specific chlorine substitution pattern. Similar compounds include:
- 2,3,7,8-Tetrachlorodibenzofuran
- 1,2,3,4-Tetrachlorodibenzofuran
- 1,2,3,7,8-Pentachlorodibenzofuran
These compounds share similar environmental persistence and toxicological profiles but differ in their specific chemical reactivity and biological effects .
Propriétés
IUPAC Name |
2,3,4,7-tetrachlorodibenzofuran | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H4Cl4O/c13-5-1-2-6-7-4-8(14)10(15)11(16)12(7)17-9(6)3-5/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BROFYOSLFHTGCQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)OC3=C(C(=C(C=C23)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H4Cl4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80232544 | |
| Record name | 2,3,4,7-Tetrachlorodibenzofuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80232544 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
83704-31-8 | |
| Record name | 2,3,4,7-Tetrachlorodibenzofuran | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083704318 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,3,4,7-Tetrachlorodibenzofuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80232544 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3,4,7-TETRACHLORODIBENZOFURAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4Z881H17NW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![bis[8-(diaminomethylideneazaniumyl)octyl]azanium sulfate](/img/structure/B1345104.png)


![1-[4-(2-Morpholin-4-yl-2-oxoethoxy)phenyl]ethanone](/img/structure/B1345109.png)




